4-Chloro-3-ethoxypyridine
Description
4-Chloro-3-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position.
Properties
IUPAC Name |
4-chloro-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTIJHTUKGQRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634099 | |
| Record name | 4-Chloro-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-81-6 | |
| Record name | 4-Chloro-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-3-ethoxypyridine typically involves the chlorination of 3-ethoxypyridine. One common method includes the reaction of 3-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Chloro-3-ethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine under basic conditions can yield 3-ethoxy-4-aminopyridine.
Oxidation: The ethoxy group can be oxidized to form 3-ethoxy-4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Scientific Research Applications
4-Chloro-3-ethoxypyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with specific biological pathways in pests and weeds.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxypyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary based on the specific derivative or formulation used.
Comparison with Similar Compounds
4-Chloro-3-ethoxypyridine can be compared with other chlorinated pyridine derivatives such as:
4-Chloropyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
3-Chloro-4-ethoxypyridine: The position of the chlorine and ethoxy groups is reversed, which can lead to different reactivity and applications.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which offers a balance of reactivity and stability for various applications.
Biological Activity
4-Chloro-3-ethoxypyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a chlorine atom at the fourth position and an ethoxy group at the third position. Its molecular formula is with a molecular weight of approximately 155.6 g/mol. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.
Research indicates that this compound may exhibit several mechanisms of action, particularly as an inhibitor of specific enzymes involved in disease processes. Notably, it has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation or viral replication, suggesting possible applications in cancer therapy and antiviral treatments.
- Receptor Interactions : The compound may interact with various receptors, influencing biochemical pathways that are relevant to disease mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This antibacterial activity is significant as it offers potential therapeutic options in the face of increasing antibiotic resistance .
Anticancer Potential
The compound's ability to inhibit specific enzymes linked to cancer progression positions it as a candidate for further research in oncology. Its role in modulating signaling pathways associated with tumor growth is under investigation, with promising preliminary results suggesting efficacy in cellular models.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Antibacterial Activity :
- A study conducted by Foley et al. demonstrated that derivatives of pyridine compounds exhibited submicromolar inhibition against bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability . This finding underscores the potential for developing new antibacterial agents based on the structure of this compound.
-
Cancer Research :
- Research exploring the compound's effects on cancer cell lines revealed that it could inhibit cell proliferation through specific enzymatic pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial, Anticancer | Enzyme inhibition, receptor interaction |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Antibacterial | PPTase inhibition |
| N-(4-methoxypyridin-2-yl)piperazine | Antibacterial | Inhibition of bacterial growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
